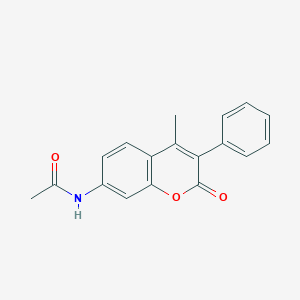

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

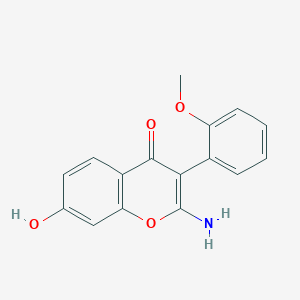

Several synthetic routes lead to the formation of this compound. One method involves the reaction of 7-amino-4-methylcoumarin (1) with various organic halides, resulting in the formation of (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins (5a–c). Additionally, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives (11a–h) and (12a–d) can be synthesized by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides (2–4, 9, and 10) .

Molecular Structure Analysis

The molecular structure of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide consists of a chromenone ring system with a phenyl group and an acetamide moiety. The compound’s chemical formula is C17H13NO3 .

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is approximately 247–249°C .

- FT-IR Spectra : Key absorption bands include ν_max at 3,393; 3,239; 3,075; 3,071; 2,980; 1,716; 1,694; 1,612; 1,541; 1,509; 1,494; 1,393; 1,262; and 1,159 cm-1 .

- 1H-NMR and 13C-NMR Spectra : These spectroscopic techniques provide insights into the compound’s hydrogen and carbon environments .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound’s antioxidant potential has been investigated using the phosphomolybdenum method. Notably, Schiff’s bases and thiazolidine-4-ones containing two hydroxyl groups on the phenyl ring demonstrated excellent antioxidant activity, even surpassing ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by reactive oxygen species (ROS).

Antitumor Properties

Coumarin derivatives, including this compound, have shown antitumor effects. Their structural diversity and pharmacological activity make them promising candidates for cancer therapy . Further studies are needed to explore their specific mechanisms of action and potential applications in oncology.

Antibacterial and Antifungal Activity

Schiff’s base compounds, such as this acetamide, exhibit antibacterial and antifungal properties. These molecules could serve as leads for developing novel antimicrobial agents . Investigating their efficacy against specific bacterial and fungal strains is essential for clinical translation.

Anti-Inflammatory Effects

Inflammation plays a pivotal role in various diseases. Some coumarin derivatives, including our compound of interest, possess anti-inflammatory properties. Understanding their impact on inflammatory pathways and immune responses is crucial for therapeutic development .

Anticoagulant Potential

Certain coumarin derivatives act as inhibitors of vitamin K epoxide reductase (VKOR), an enzyme involved in blood clotting. While this compound’s anticoagulant effects need further exploration, it could contribute to the development of antithrombotic agents .

Central Nervous System Stimulation

Coumarins have been investigated for their effects on the central nervous system. Although specific data on this compound are limited, its potential as a CNS stimulant warrants further investigation .

Wirkmechanismus

Target of Action

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, a derivative of coumarin, has been found to exhibit significant inhibitory activity against the growth of tested bacterial strains . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for bacterial growth and survival.

Mode of Action

It is known that coumarins and their derivatives can inhibit bacterial dna gyrase , an enzyme that is crucial for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial replication and growth.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DNA gyrase, it can disrupt the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . The downstream effects of this disruption can include cell death and the inhibition of bacterial colony formation.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial survival and proliferation . Therefore, the compound could potentially be used as an antimicrobial agent.

Eigenschaften

IUPAC Name |

N-(4-methyl-2-oxo-3-phenylchromen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCFVLZISBNAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)

![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)

![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)

![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)

![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)

![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)

![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)

![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)

![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)